Antimycin A4 ATP-Citrate Lyase Ki Value and Cross-Component Potency Comparison
In a direct comparative study of six antimycin components (A1, A2, A3, A4, A7, A8) isolated from the same Streptomyces species, Antimycin A4 inhibited ATP-citrate lyase with a Ki of 64.8 μM against the substrate magnesium citrate, while the overall Ki range across the antimycin series spanned from 4 to 60 μM, indicating that A4 resides at the upper boundary of the reported inhibitory potency range [1].
| Evidence Dimension | ATP-citrate lyase inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 64.8 μM |
| Comparator Or Baseline | Antimycin A1, A2, A3, A7, A8 with Ki range = 4–60 μM |
| Quantified Difference | A4 Ki is 1.08- to 16.2-fold higher than the minimum Ki in the series; overall series range spans 15-fold difference in inhibitory potency |
| Conditions | Enzymatic assay against ATP-citrate lyase with magnesium citrate as substrate [Barrow et al., 1997] |
Why This Matters
This quantitative data enables precise component selection for studies of lipid metabolism, as differential ACL inhibition potency may translate to distinct metabolic effects in cellular assays.
- [1] Barrow CJ, Oleynek JJ, Marinelli V, Sun HH, Kaplita P, Sedlock DM, Gillum AM, Chadwick CC, Cooper R. Antimycins, inhibitors of ATP-citrate lyase, from a Streptomyces sp. J Antibiot (Tokyo). 1997 Sep;50(9):729-33. View Source
